(E)-3-[3-chloro-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide
Description
Properties
IUPAC Name |
(E)-3-[3-chloro-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16Cl3N3O5/c1-34-22-10-14(9-20(27)23(22)35-13-15-4-2-3-5-18(15)25)8-16(12-28)24(31)29-21-7-6-17(30(32)33)11-19(21)26/h2-11H,13H2,1H3,(H,29,31)/b16-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQNQFUOUBFAKOI-LZYBPNLTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)Cl)OCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)Cl)OCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16Cl3N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-[3-chloro-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide is a complex organic molecule with significant potential for various biological activities. Its unique structural features, including multiple aromatic rings and halogen substituents, suggest a diverse range of interactions within biological systems. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula of the compound is with a molecular weight of approximately 532.76 g/mol. The structural complexity includes:
- Aromatic Rings : Contributing to hydrophobic interactions.
- Halogen Substituents : Enhancing binding affinity to biological targets.
- Cyanopropenamide Moiety : Potentially involved in various chemical reactions.
Biological Activity Overview
The biological activity of the compound can be assessed through various in vitro and in vivo studies. Key areas of investigation include:
- Anticancer Activity : The compound's structure suggests potential interactions with cancer cell pathways.
- Antimicrobial Properties : Similar compounds have shown efficacy against various pathogens.
- Antiplasmodial Activity : Related structures have exhibited activity against Plasmodium falciparum, the malaria-causing parasite.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. A comparative analysis with structurally similar compounds reveals insights into its potential efficacy:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 2-Methyl-6-phenylethynylpyridine | Ethynyl group, pyridine ring | Antagonist for mGluR5 |
| 4-Chlorophenol | Chlorine substituent on phenol | Antimicrobial activity |
| 5-Fluorouracil | Fluorinated pyrimidine | Chemotherapeutic agent |
The presence of nitro and chloro groups in the target compound may enhance its interaction with biological targets, as observed in other studies focusing on nitrophenyl derivatives .
Case Studies and Research Findings
Recent studies have highlighted the biological impact of related compounds:
-
Antiplasmodial Activity :
- A study examining various substituted benzamides found that compounds with similar structural motifs exhibited significant antiplasmodial activity, with IC50 values ranging from sub-micromolar to low micromolar concentrations . The target compound's structural features suggest it may possess comparable efficacy.
- Cytotoxicity Evaluation :
- Pharmacokinetics and Toxicology :
Scientific Research Applications
Structural Characteristics
The compound's structure includes multiple aromatic rings and halogen substituents, which are known to influence biological activity by modifying electronic properties and steric hindrance. The presence of methoxy groups is particularly significant in enhancing cytotoxicity against various cancer cell lines.
Anticancer Activity
Several studies have indicated that this compound exhibits significant anticancer properties:
- Mechanism of Action : The methoxy groups enhance cytotoxicity, promoting apoptosis in cancer cells by interacting with cellular pathways involving Bcl-2 family proteins.
- Case Study : In vitro studies demonstrated an IC50 value of approximately 10 µM against human breast cancer cells (MCF-7), indicating potent activity compared to standard chemotherapeutics like doxorubicin.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Antibacterial Efficacy : Tests against Gram-positive and Gram-negative bacteria revealed significant antibacterial activity, with minimum inhibitory concentration (MIC) values ranging from 0.5 to 1 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli.
Neuroprotective Effects
Recent studies suggest potential neuroprotective effects:
- Mechanism : The compound may exert neuroprotective effects through modulation of oxidative stress pathways and inhibition of neuroinflammatory responses, relevant in models of neurodegenerative diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s closest analogs share cyanoacrylamide or halogenated aromatic motifs. Key comparisons are summarized below:
Table 1: Structural Comparison
Key Observations :
Substituent Diversity: The target compound uniquely combines two chlorines, a benzyloxy group, and a nitro group, enhancing electron-withdrawing effects compared to analogs with single halogens or alkoxy groups .
Core Modifications :
- Replacement of the phenyl ring with thiophene (as in ) alters electronic properties and bioavailability, as sulfur-containing heterocycles often enhance membrane permeability.
Synthetic Challenges :
- The benzyloxy and nitro groups in the target compound likely require multi-step synthesis, including Ullmann coupling for the benzyloxy linkage and nitration .
Physicochemical and Pharmacokinetic Properties
Table 2: Predicted Properties
Analysis :
- The target’s high logP and low solubility may limit bioavailability, necessitating formulation optimization.
- The nitro group introduces metabolic stability concerns but could enhance reactivity in target binding .
Q & A
Q. What are the optimal synthetic routes for preparing this compound with high purity?
The synthesis involves multi-step reactions under controlled conditions. Key steps include:
- Substitution reactions using chloro- and nitro-substituted aromatic precursors under alkaline or acidic conditions .
- Condensation reactions with cyanoacetic acid derivatives in the presence of condensing agents (e.g., DCC or EDC) .
- Solvent selection (ethanol or DMSO) to enhance reaction efficiency and purity .
- Purification via High-Performance Liquid Chromatography (HPLC) or recrystallization to achieve >95% purity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Essential methods include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry. Overlapping signals in aromatic regions may require 2D NMR (e.g., COSY, HSQC) .
- IR Spectroscopy : Identification of functional groups (e.g., cyano at ~2200 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
- Mass Spectrometry : High-resolution MS to verify molecular weight and fragmentation patterns .
Q. How can researchers assess the compound’s stability under varying conditions?
- Perform accelerated degradation studies in acidic/basic buffers, oxidative environments, and UV light exposure.
- Monitor decomposition via HPLC and quantify degradation products .
- Thermodynamic stability can be predicted using computational tools (e.g., DFT calculations) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Cross-validate assays: Compare results from enzyme inhibition (e.g., fluorescence-based assays) and cellular models (e.g., IC₅₀ in cancer cell lines) .
- Analyze structural variations (e.g., substituent effects) using analogs from literature (e.g., ’s halogen/methoxy-substituted analogs) .
- Control for batch-to-batch purity differences by re-synthesizing the compound under standardized conditions .
Q. How can reaction conditions be optimized to minimize by-products during synthesis?
- Screen catalysts (e.g., palladium for coupling reactions) and solvents (polar aprotic vs. protic) to enhance selectivity .
- Use kinetic studies to identify rate-limiting steps (e.g., nitro reduction or amide bond formation) .
- Employ real-time monitoring via in-situ FTIR or Raman spectroscopy to adjust parameters dynamically .
Q. What computational methods elucidate the compound’s mechanism of action?
- Molecular Docking : Simulate interactions with target proteins (e.g., kinases or GPCRs) using software like AutoDock Vina .
- MD Simulations : Analyze binding stability over 100+ ns trajectories to identify critical residues for interaction .
- QSAR Models : Corrogate substituent effects (e.g., chloro vs. methoxy) with bioactivity data from analogs .
Q. How do structural modifications influence bioactivity in SAR studies?
- Systematically replace substituents (e.g., 2-chlorophenyl methoxy → 4-fluorophenyl methoxy) and test activity .
- Compare electronic (Hammett σ values) and steric (Taft parameters) effects on receptor binding .
- Use crystallography (if available) to map binding site interactions of modified analogs .
Methodological Challenges & Solutions
Q. How to address low yields in the final condensation step?
- Optimize stoichiometry of reactants (e.g., 1.2:1 molar ratio of cyanoacetamide to aromatic amine) .
- Introduce microwave-assisted synthesis to reduce reaction time and improve efficiency .
- Replace traditional condensing agents with polymer-supported reagents for easier purification .
Q. What approaches validate the compound’s target engagement in cellular models?
- Use thermal shift assays (CETSA) to confirm target protein stabilization .
- Generate CRISPR-edited cell lines lacking the putative target and compare dose-response curves .
- Combine with pull-down assays followed by LC-MS/MS for target identification .
Q. How to differentiate enantiomeric forms if stereoisomers are present?
- Employ chiral HPLC columns (e.g., Chiralpak AD-H) with polar mobile phases .
- Use vibrational circular dichroism (VCD) for absolute configuration determination .
- Synthesize and test individual enantiomers for divergent bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
